molecular formula C11H14F2N2O4S2 B5313448 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No. B5313448
M. Wt: 340.4 g/mol
InChI Key: NSJZMNJPKJNEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as DSP-2230, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. DSP-2230 has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

Scientific Research Applications

1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been extensively studied in animal models of type 2 diabetes and obesity. In a study published in the journal Diabetes, obese mice treated with 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine showed improved glucose tolerance and insulin sensitivity, as well as reduced body weight and adiposity. The same study also demonstrated that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine improved hepatic steatosis and inflammation in these mice. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The anti-inflammatory effects of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine have also been investigated in a study published in the journal Arthritis Research & Therapy, which showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine reduced joint inflammation and cartilage damage in a mouse model of rheumatoid arthritis.

Mechanism of Action

1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a competitive inhibitor of PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine enhances insulin and leptin signaling, leading to improved glucose homeostasis and insulin sensitivity. 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of several other protein tyrosine phosphatases, including SHP-1 and SHP-2, which are involved in immune cell signaling and cancer progression. The anti-inflammatory and anti-tumor properties of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may be mediated through its inhibition of these phosphatases.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis and insulin sensitivity, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been reported to have other biochemical and physiological effects. A study published in the journal Molecular Pharmacology showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the activity of the voltage-gated potassium channel Kv1.3, which is involved in T cell activation and proliferation. This suggests that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may have immunomodulatory effects, which could be beneficial in autoimmune diseases. Another study published in the journal Cancer Research showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the activity of the oncogenic protein tyrosine phosphatase PRL-3, which is overexpressed in several types of cancer. This suggests that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its specificity for PTP1B and other protein tyrosine phosphatases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has relatively low potency compared to other PTP1B inhibitors, such as the drug candidate TTP399. This may limit its usefulness in certain experiments or applications. Another limitation of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine. One area of interest is the development of more potent and selective PTP1B inhibitors, which could be used as drug candidates for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the immunomodulatory and anticancer effects of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine, which could lead to the development of new therapies for autoimmune diseases and cancer. Additionally, the use of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine in combination with other drugs or therapies could be explored, as it may have synergistic effects with other agents.

Synthesis Methods

The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves the reaction of 1,4-bis(methylsulfonyl)piperazine with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization. The yield of the reaction is typically in the range of 30-50%, and the purity of the product can be confirmed by NMR and mass spectrometry.

properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O4S2/c1-20(16,17)14-4-6-15(7-5-14)21(18,19)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJZMNJPKJNEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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